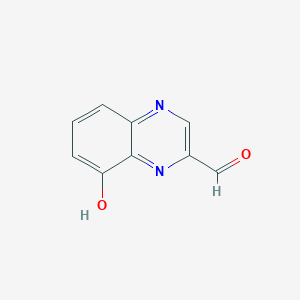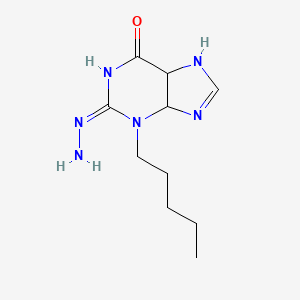
2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one is a complex organic compound with a unique structure that includes a hydrazone group and a pentyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one typically involves the condensation of a suitable hydrazine derivative with a ketone or aldehyde precursor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, and acetonitrile. The reaction temperature is generally maintained between 50°C and 100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts, such as Lewis acids or transition metal complexes, can further improve the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the hydrazone group can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products
Aplicaciones Científicas De Investigación
2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine: Preliminary studies suggest that it may possess antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can trigger downstream signaling pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazone Derivatives: Compounds like (E)-2-hydrazono-3-methyl-1,2,3,4,5,7-hexahydropurin-6-one share structural similarities but differ in their side chains.
Azo Compounds: These compounds, formed through the oxidation of hydrazones, exhibit distinct chemical and physical properties.
Hydrazine Derivatives: Reduction products of hydrazones, these compounds have different reactivity profiles and applications.
Uniqueness
2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one is unique due to its specific hydrazone linkage and pentyl side chain, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H18N6O |
|---|---|
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
(2Z)-2-hydrazinylidene-3-pentyl-5,7-dihydro-4H-purin-6-one |
InChI |
InChI=1S/C10H18N6O/c1-2-3-4-5-16-8-7(12-6-13-8)9(17)14-10(16)15-11/h6-8H,2-5,11H2,1H3,(H,12,13)(H,14,15,17) |
Clave InChI |
IRONQDVFUWELJJ-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCN\1C2C(C(=O)N/C1=N/N)NC=N2 |
SMILES canónico |
CCCCCN1C2C(C(=O)NC1=NN)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1497154.png)
![[3-(6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)phenyl] acetate](/img/structure/B1497155.png)
![Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B1497157.png)
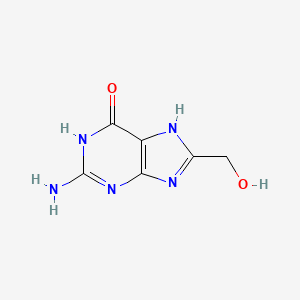
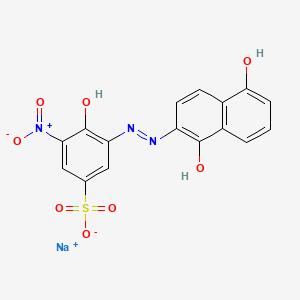

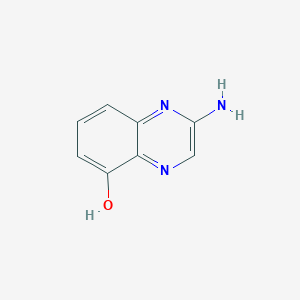
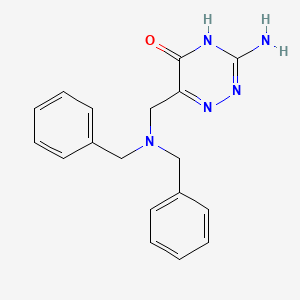
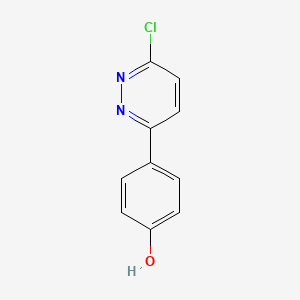
![7-Nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1497177.png)
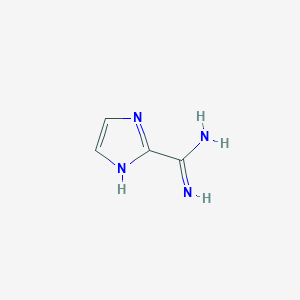
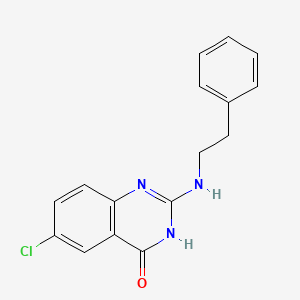
![8-Methyltetrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B1497185.png)
